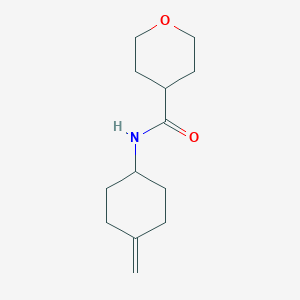
N-(4-甲基亚环己基)氧杂环己基-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylidenecyclohexyl)oxane-4-carboxamide, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years. It is a derivative of Ketamine, which is used as an anesthetic in both humans and animals. MXE is a research chemical that has not been approved for human consumption, and its use is illegal in many countries. In Synthesis Method MXE is synthesized by reacting 3-methyl-2-butanone with cyclohexylamine in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form N-(cyclohexyl)-N-(3-methyl-2-oxobutyl) carbamate, which is then treated with hydrochloric acid to form MXE. Scientific Research Application MXE is mainly used in scientific research to study its effects on the central nervous system. It is used as a model drug to study the effects of dissociative anesthetics on the brain. Researchers are interested in studying the mechanism of action of MXE to understand how it affects the brain and how it can be used to develop new drugs for the treatment of various neurological disorders. Mechanism of Action MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. MXE binds to the NMDA receptor and blocks its activity, leading to a dissociative state. This dissociative state is characterized by a loss of sensory perception, altered perception of time and space, and a feeling of detachment from the environment. Biochemical and Physiological Effects MXE has been shown to produce a range of biochemical and physiological effects in animal studies. It has been found to increase heart rate and blood pressure, decrease body temperature, and cause respiratory depression. MXE has also been shown to produce neurotoxic effects in rats, leading to cell death in certain areas of the brain. Advantages and Limitations for Lab Experiments MXE has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying the role of the NMDA receptor in the brain. MXE is also relatively easy to synthesize, making it readily available for research purposes. However, MXE has several limitations, including its potential for abuse and its illegal status in many countries. MXE is also highly toxic, and researchers must take precautions to ensure their safety when working with the drug. Future Directions There are several future directions for research on MXE. One area of interest is the development of new drugs based on the structure of MXE. Researchers are also interested in studying the long-term effects of MXE on the brain and its potential for neuroprotection. Another area of interest is the use of MXE in the treatment of various neurological disorders, such as depression and anxiety. Conclusion In conclusion, MXE is a dissociative anesthetic drug that has gained popularity in recent years. It is mainly used in scientific research to study its effects on the central nervous system. MXE acts on the NMDA receptor in the brain, leading to a dissociative state characterized by a loss of sensory perception and altered perception of time and space. MXE has several advantages for lab experiments, including its potency and selectivity, but also has several limitations, including its potential for abuse and toxicity. There are several future directions for research on MXE, including the development of new drugs based on its structure and the study of its long-term effects on the brain.
科学研究应用
合成方法
一锅三组分方案已被开发用于复杂分子的高效合成,例如吲哚基-4H-色烯-3-羧酰胺,其具有抗氧化和抗菌特性。这些方案利用像 DABCO 这样的催化剂来促进 Knoevenagel 缩合和亲核取代过程,展示了广泛的底物范围和高产率 (Chitreddy V. Subbareddy & S. Sumathi, 2017)。类似地,苯甲酰胺与芳基炔烃的双邻位 C-H 活化和环化已被用于合成多环杂芳烃,突出了复杂分子结构的新途径 (Jian Li 等,2019)。
药理学研究
对抗惊厥烯胺酮的研究导致了表现出显着抗惊厥活性的化合物的晶体结构的确定。这些研究提供了对它们的药理作用的结构基础的见解 (M. Kubicki 等,2000)。在另一项研究中,进行了氟-18 标记的 5-HT1A 拮抗剂的合成和评估,为受体作图的新型造影剂的开发做出了贡献,展示了合成化学在神经药理学进步中的整合 (L. Lang 等,1999)。
材料科学
已合成并表征了包含环己烷衍生物的共聚物,揭示了非同寻常的螺旋螺距和改进的机械性能等特性,强调了创造具有定制功能的高级材料的潜力 (N. Murthy & R. Bray, 2003)。
属性
IUPAC Name |
N-(4-methylidenecyclohexyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-2-4-12(5-3-10)14-13(15)11-6-8-16-9-7-11/h11-12H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOXHNVFWREGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)oxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
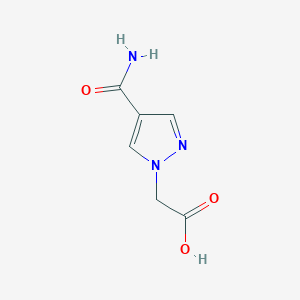
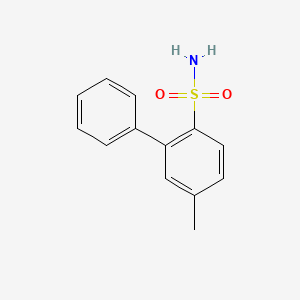
![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
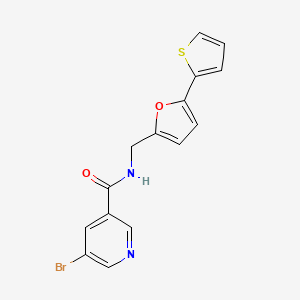
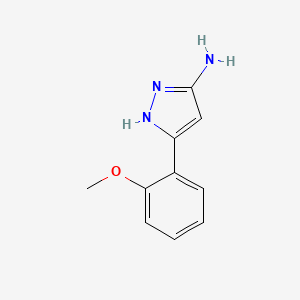
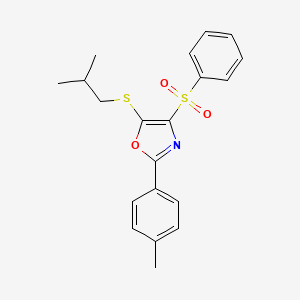
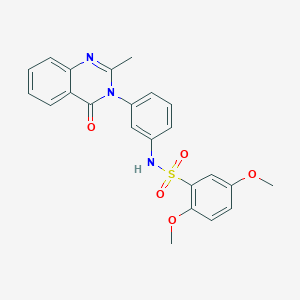
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
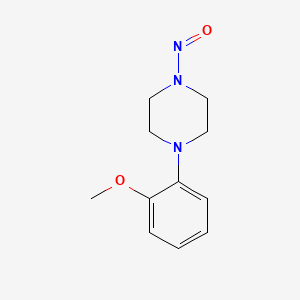
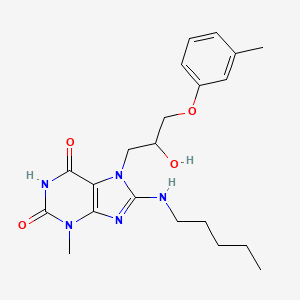
![(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2758116.png)